methyl {(3S,5S)-5-[({4'-[N-(methoxycarbonyl)carbamimidoyl]([1,1'-biphenyl]-4-yl)}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate
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Overview
Description
Lefradafiban is an orally active prodrug of fradafiban, a glycoprotein IIb/IIIa receptor antagonist. It was investigated for the treatment of unstable angina but its development was discontinued in 2000 due to lack of efficacy . Glycoprotein IIb/IIIa inhibitors like lefradafiban block the final common pathway of platelet aggregation .
Chemical Reactions Analysis
Lefradafiban undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of many drugs.
Substitution Reactions: Lefradafiban can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents might include oxidizing agents, reducing agents, and various catalysts under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used
Scientific Research Applications
Lefradafiban has been primarily studied for its role as a glycoprotein IIb/IIIa receptor antagonist. Its applications include:
Medicine: Investigated for the treatment of unstable angina and other cardiovascular conditions
Biology: Used in studies related to platelet aggregation and blood clotting mechanisms.
Chemistry: Studied for its chemical properties and reactions.
Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
Lefradafiban exerts its effects by blocking the glycoprotein IIb/IIIa receptors on platelets, which are crucial for platelet aggregation. By inhibiting this pathway, lefradafiban prevents the formation of blood clots . The molecular targets involved include integrin alpha-IIb and integrin beta-3 .
Comparison with Similar Compounds
Lefradafiban is similar to other glycoprotein IIb/IIIa inhibitors such as:
Fradafiban: The active form of lefradafiban.
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor used in clinical settings.
Lefradafiban’s uniqueness lies in its oral bioavailability and its role as a prodrug of fradafiban .
Properties
CAS No. |
149503-79-7 |
---|---|
Molecular Formula |
C23H25N3O6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 2-[(3S,5S)-5-[[4-[4-(N-methoxycarbonylcarbamimidoyl)phenyl]phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C23H25N3O6/c1-30-20(27)12-17-11-18(25-22(17)28)13-32-19-9-7-15(8-10-19)14-3-5-16(6-4-14)21(24)26-23(29)31-2/h3-10,17-18H,11-13H2,1-2H3,(H,25,28)(H2,24,26,29)/t17-,18-/m0/s1 |
InChI Key |
PGCFXITVMNNKON-ROUUACIJSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
SMILES |
COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=NC(=O)OC)N |
Canonical SMILES |
COC(=O)CC1CC(NC1=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)NC(=O)OC |
Appearance |
Solid powder |
149503-79-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((((4'-(imino(methoxycarbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)oxy)methyl)-2-oxo-pyrrolidineacetic acid, methyl ester lefradafiban |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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